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molecular formula C13H27NO B8454769 2,6-Diethyl-1,2,3,6-tetramethylpiperidin-4-ol CAS No. 61683-18-9

2,6-Diethyl-1,2,3,6-tetramethylpiperidin-4-ol

Cat. No. B8454769
M. Wt: 213.36 g/mol
InChI Key: IAEYVIHMAGMLLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04210578

Procedure details

21.1 g of 1,2,3,6-tetramethyl-2,6-diethyl-4-hydroxypiperidine and 20 g of triethylamine are dissolved in 250 ml of dioxane. By addition of 10.9 g of trimethylchlorosilane and using the same procedure of reaction and isolation as described in the previous examples there is obtained 1,2,3,6-tetramethyl-2,6-diethyl-4-(trimethylsiloxy)-piperidine (Compound No. 6), b.p. 78°-79° C./0.35 mm Hg.
Quantity
21.1 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:7]([CH3:10])([CH2:8][CH3:9])[CH2:6][CH:5]([OH:11])[CH:4]([CH3:12])[C:3]1([CH3:15])[CH2:13][CH3:14].C(N(CC)CC)C.[CH3:23][Si:24]([CH3:27])([CH3:26])Cl>O1CCOCC1>[CH3:1][N:2]1[C:7]([CH3:10])([CH2:8][CH3:9])[CH2:6][CH:5]([O:11][Si:24]([CH3:27])([CH3:26])[CH3:23])[CH:4]([CH3:12])[C:3]1([CH3:15])[CH2:13][CH3:14]

Inputs

Step One
Name
Quantity
21.1 g
Type
reactant
Smiles
CN1C(C(C(CC1(CC)C)O)C)(CC)C
Name
Quantity
20 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
10.9 g
Type
reactant
Smiles
C[Si](Cl)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the same procedure of reaction and isolation

Outcomes

Product
Name
Type
product
Smiles
CN1C(C(C(CC1(CC)C)O[Si](C)(C)C)C)(CC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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